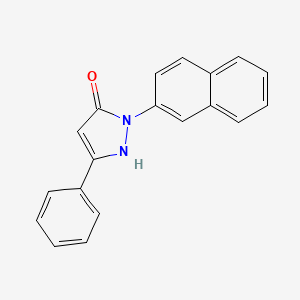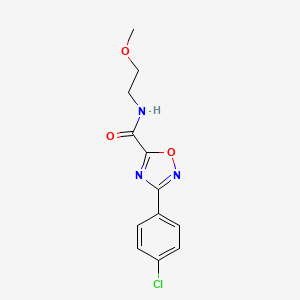
3-(4-chlorophenyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the cyclization of hydrazides with carboxylic acids or their derivatives. A specific synthesis route for oxadiazole compounds similar to the one includes converting aromatic acids into esters, followed by hydrazides, and finally cyclization to form the oxadiazole ring. Such compounds have been synthesized to explore their biological activities, particularly against enzymes like acetylcholinesterase and butyrylcholinesterase (Rehman et al., 2013).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry. For instance, crystallographic analysis has been utilized to determine the structure of closely related compounds, offering insights into their conformation and electronic properties (Alaşalvar et al., 2014).
Chemical Reactions and Properties
Oxadiazole derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, they undergo retro-ene reactions in refluxing methanol, leading to the formation of kinetic and thermodynamic products with different stability profiles (Kleier & Pilgram, 1987). Such reactions underscore the reactive nature of the oxadiazole ring and its potential for further chemical modifications.
Physical Properties Analysis
The physical properties of oxadiazole derivatives, including solubility, melting points, and crystalline structure, can be significantly influenced by their substituents. The introduction of chlorophenyl and methoxyethyl groups may affect these properties, altering the compound's behavior in different solvents and its crystallization patterns. These aspects are critical for the compound's application in pharmaceutical formulations and its overall stability.
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are pivotal for their biological activity. The presence of electron-withdrawing or electron-donating groups, like the chlorophenyl and methoxyethyl in the compound of interest, plays a significant role in determining these properties. Such characteristics are essential for understanding the compound's interaction with biological targets and its potential mechanism of action.
For more information on the synthesis, molecular structure, and properties of oxadiazole derivatives and related compounds, the following references provide detailed insights:
- Synthesis and characterization of oxadiazole derivatives (Rehman et al., 2013)
- Crystal structure and computational analysis (Alaşalvar et al., 2014)
- Chemical reactions of oxadiazole derivatives (Kleier & Pilgram, 1987).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c1-18-7-6-14-11(17)12-15-10(16-19-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMSXHRADCSJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5587674.png)
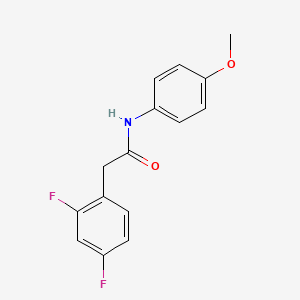
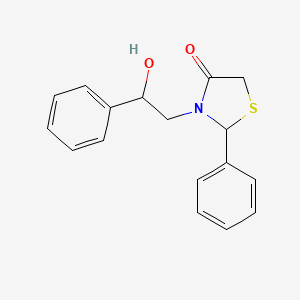
![7-ethyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587691.png)
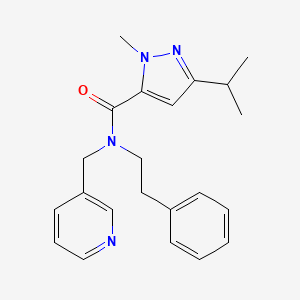
![N-(5-chloro-2-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5587713.png)
![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5587715.png)

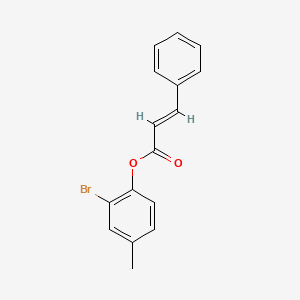
![4-[2-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl]-2-phenyl-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5587724.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5587737.png)
![{3-propyl-1-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5587756.png)

